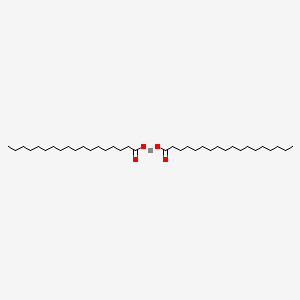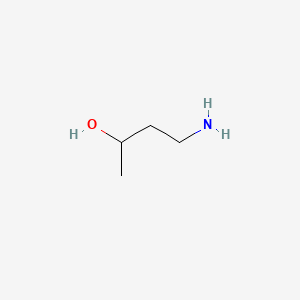
テトラキス(ジエチルアミノ)チタン
概要
説明
Tetrakis(diethylamino)titanium is an organometallic compound with the chemical formula C₁₆H₄₀N₄Ti. It is a yellow to orange liquid that is highly sensitive to moisture and air. This compound is primarily used as a precursor in the deposition of titanium-containing films, particularly in the semiconductor industry .
科学的研究の応用
Tetrakis(diethylamino)titanium has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biomedical coatings due to its ability to form biocompatible titanium dioxide layers.
Medicine: Explored for use in drug delivery systems and medical implants.
Industry: Widely used in the semiconductor industry for the fabrication of microelectronic devices.
作用機序
Target of Action
Tetrakis(diethylamino)titanium, also known as Tetrakis(diethylamido)titanium(IV), is a metalorganic compound . The primary targets of Tetrakis(diethylamino)titanium are surfaces where titanium nitride (TiN) and titanium dioxide are to be deposited .
Mode of Action
Tetrakis(diethylamino)titanium interacts with its targets through a process called chemical vapor deposition . This process involves the conversion of the Tetrakis(diethylamino)titanium to titanium nitride or titanium dioxide on the target surface .
Biochemical Pathways
The biochemical pathways affected by Tetrakis(diethylamino)titanium involve the formation of titanium nitride and titanium dioxide . These compounds are formed when Tetrakis(diethylamino)titanium undergoes chemical vapor deposition on the target surface .
Pharmacokinetics
It’s important to note that tetrakis(diethylamino)titanium is volatile , which is crucial for its role in chemical vapor deposition .
Result of Action
The molecular and cellular effects of Tetrakis(diethylamino)titanium’s action result in the deposition of titanium nitride or titanium dioxide on the target surface . These compounds have various applications, including the manufacture of semiconductors .
Action Environment
The action, efficacy, and stability of Tetrakis(diethylamino)titanium can be influenced by environmental factors. For instance, it is sensitive to water and requires air-free techniques for handling . Furthermore, the process of chemical vapor deposition, in which Tetrakis(diethylamino)titanium is used, is typically conducted under controlled environmental conditions .
準備方法
Tetrakis(diethylamino)titanium can be synthesized through the reaction of titanium tetrachloride with diethylamine. The reaction typically occurs in a solvent such as benzene, followed by filtration and distillation under reduced pressure to obtain the pure compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反応の分析
Tetrakis(diethylamino)titanium undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and diethylamine.
Oxidation: Can be oxidized to form titanium dioxide.
Substitution: Reacts with other amines, evolving diethylamine.
Common reagents used in these reactions include water, oxygen, and various amines. The major products formed from these reactions are titanium dioxide and diethylamine.
類似化合物との比較
Tetrakis(diethylamino)titanium is often compared with other titanium amides, such as tetrakis(dimethylamido)titanium. While both compounds serve as precursors for titanium dioxide deposition, tetrakis(diethylamino)titanium is unique due to its specific reactivity and the nature of its decomposition products . Similar compounds include:
Tetrakis(dimethylamido)titanium: Used in similar applications but has different reactivity and decomposition pathways.
Titanium tetraisopropoxide: Another titanium precursor used in the deposition of titanium dioxide films.
By understanding the unique properties and applications of tetrakis(diethylamino)titanium, researchers can better utilize this compound in various scientific and industrial fields.
特性
CAS番号 |
4419-47-0 |
|---|---|
分子式 |
C16H40N4Ti |
分子量 |
336.38 g/mol |
IUPAC名 |
diethylazanide;titanium(4+) |
InChI |
InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChIキー |
VJDVOZLYDLHLSM-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] |
正規SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] |
Key on ui other cas no. |
4419-47-0 |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrakis(diethylamido)titanium(IV) enhance free radical photopolymerization under air?
A: Tetrakis(diethylamido)titanium(IV), alongside other multivalent atom-containing amines, acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators. These systems are used in free radical photopolymerization, a process highly susceptible to inhibition by oxygen, especially under low light intensity or with thin, low-viscosity monomers []. The superior performance of these compounds, leading to significant increases in polymerization rates (up to 100-fold) and final conversions (up to 5-fold) even under air, can be attributed to their participation in a bimolecular homolytic substitution (SH2) reaction. This reaction effectively converts detrimental peroxy radicals, formed due to the reaction of oxygen with initiating radicals, into new initiating radicals, thereby mitigating the oxygen inhibition and enabling efficient polymerization [].
Q2: What are the advantages of using Tetrakis(diethylamido)titanium(IV) compared to other similar compounds?
A: While the provided research [] highlights the effectiveness of Tetrakis(diethylamido)titanium(IV) as a coinitiator, it doesn't directly compare its performance to other similar compounds. Further research is needed to definitively assess the advantages of Tetrakis(diethylamido)titanium(IV) over alternatives. Comparative studies examining factors like polymerization rate, final conversion, and compatibility with various photoinitiating systems would be beneficial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B1584008.png)







![5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B1584021.png)



